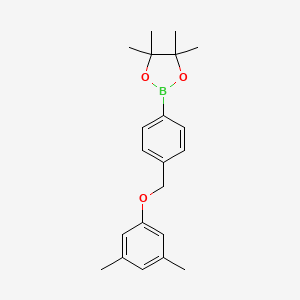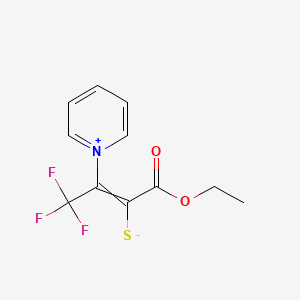
(Z)-1-Ethoxy-4,4,4-trifluoro-1-oxo-3-(pyridin-1-ium-1-yl)but-2-ene-2-thiolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1-Ethoxy-4,4,4-trifluoro-1-oxo-3-(pyridin-1-ium-1-yl)but-2-ene-2-thiolate is a complex organic compound characterized by its unique structure, which includes an ethoxy group, a trifluoromethyl group, and a pyridinium ion
Preparation Methods
The synthesis of (Z)-1-Ethoxy-4,4,4-trifluoro-1-oxo-3-(pyridin-1-ium-1-yl)but-2-ene-2-thiolate typically involves multi-step organic reactions. One common synthetic route includes the reaction of pyridine with ethyl trifluoroacetate under specific conditions to form the intermediate compounds, which are then further reacted with thiolates to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridinium ion. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(Z)-1-Ethoxy-4,4,4-trifluoro-1-oxo-3-(pyridin-1-ium-1-yl)but-2-ene-2-thiolate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. Its structure allows it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Compared to other similar compounds, (Z)-1-Ethoxy-4,4,4-trifluoro-1-oxo-3-(pyridin-1-ium-1-yl)but-2-ene-2-thiolate is unique due to its combination of an ethoxy group, a trifluoromethyl group, and a pyridinium ion. Similar compounds include:
(Z)-1,4-Dimethoxy-1,4-dioxo-3-(pyridin-1-ium-1-yl)but-2-ene-2-thiolate: Shares the pyridinium ion but differs in other substituents.
2,2’-Dithiodipyridine: Contains a pyridine ring but has different functional groups and properties
Properties
Molecular Formula |
C11H10F3NO2S |
|---|---|
Molecular Weight |
277.26 g/mol |
IUPAC Name |
1-ethoxy-4,4,4-trifluoro-1-oxo-3-pyridin-1-ium-1-ylbut-2-ene-2-thiolate |
InChI |
InChI=1S/C11H10F3NO2S/c1-2-17-10(16)8(18)9(11(12,13)14)15-6-4-3-5-7-15/h3-7H,2H2,1H3 |
InChI Key |
SAADGXCZLWHGFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C(F)(F)F)[N+]1=CC=CC=C1)[S-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


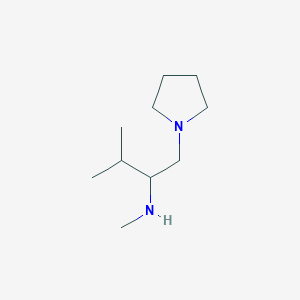
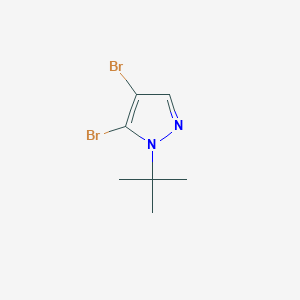
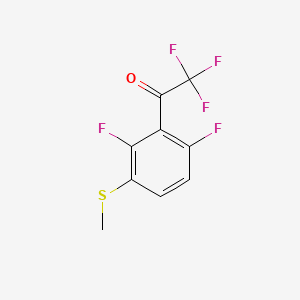
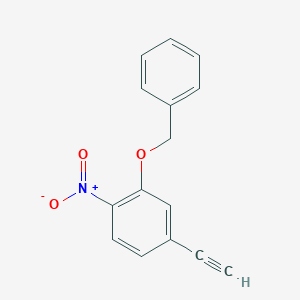
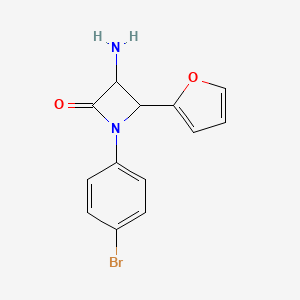

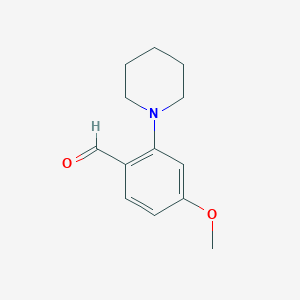
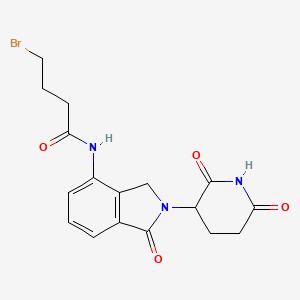
![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridine-4-carboxamide](/img/structure/B14775874.png)
![1-(5'-Fluoro-2'-methyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B14775875.png)
